N-(3-chloro-4-methoxyphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide
Description
N-(3-Chloro-4-methoxyphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is a heterocyclic compound featuring a fused pyrano-pyridazine core substituted with a 3-chloro-4-methoxyphenyl carboxamide group. Its molecular formula is C₁₅H₁₃ClN₃O₂, derived from the pyrano[4,3-c]pyridazine scaffold (C₇H₇ClN₂O, ) coupled with the N-(3-chloro-4-methoxyphenyl)carboxamide moiety.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-21-14-3-2-10(7-11(14)16)17-15(20)13-6-9-8-22-5-4-12(9)18-19-13/h2-3,6-7H,4-5,8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVARQOSHGSCUBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NN=C3CCOCC3=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide typically involves multiple steps:
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Formation of the Pyrano[4,3-c]pyridazine Core: : This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrano[4,3-c]pyridazine core. Common reagents include hydrazine derivatives and aldehydes or ketones.
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Introduction of the Carboxamide Group: : The carboxamide group can be introduced through the reaction of the pyrano[4,3-c]pyridazine intermediate with an appropriate amine, such as 3-chloro-4-methoxyaniline, under conditions that facilitate amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
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Final Purification: : The final product is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow processes. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products. Industrial production may also involve the use of automated systems for precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, if present, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while nucleophilic substitution of the chloro group can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is a complex heterocyclic compound with a unique molecular structure and functional groups. It is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. Its molecular formula is C15H14ClN3O3, and it has a molecular weight of 319.74 g/mol. This compound is intended for research purposes and is not approved for therapeutic use in humans or animals.
Molecular Structure and Properties
The molecular structure features a fused ring system. A carboxamide functional group at the third position enhances its chemical reactivity and solubility. The chlorine and methoxy groups on the phenyl ring contribute to its lipophilicity and potential hydrogen bonding capabilities, respectively.
Potential Applications in Scientific Research
This compound has potential applications in scientific research due to its unique structure. Specific reactions involving this compound are not well-documented, but general reactions for similar heterocyclic compounds may occur depending on the specific reactants involved. There is currently no detailed information available regarding the biological activity or mechanism of action for this compound, so further research is needed to elucidate any potential pharmacological effects or interactions with biological targets. Chemical properties such as stability under various conditions (e.g., temperature, pH) also remain largely unreported. Standard safety precautions should be taken when handling this compound due to its unknown toxicity profile associated with chlorine-containing compounds.
This compound may be useful for:
- Ligand Design: Due to its unique structure.
- Material Science: The compound may be useful in material science.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to a regulatory site. The exact pathways involved depend on the specific biological context and the target’s role in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Analogues
- 3-Chloro-5H,7H,8H-Pyrano[4,3-c]Pyridazine (CID 62784964) Structure: Lacks the carboxamide substituent but shares the pyrano-pyridazine core. Key Data: Molecular formula C₇H₇ClN₂O, SMILES C1COCC2=CC(=NN=C21)Cl (). Significance: Serves as a precursor for derivatives like the target compound.
- 5H,7H,8H-Pyrano[4,3-c]Pyridazine-3-Carboxylic Acid Hydrochloride Structure: Carboxylic acid derivative of the core scaffold. Key Data: Molecular formula C₈H₉ClN₂O₃, molecular weight 216.63 (). Comparison: The carboxamide group in the target compound likely enhances binding affinity compared to the carboxylic acid, as amides are better hydrogen-bond donors.
Carboxamide Derivatives
- 5-Chloro-N-(4-Cyano-1-Phenyl-1H-Pyrazol-5-yl)-3-Methyl-1H-Pyrazole-4-Carboxamide (3a, ) Structure: Pyrazole-carboxamide with cyano and phenyl substituents. Key Data: Yield 68%, mp 133–135°C, MS [M+H]⁺ 403.1. Comparison: The pyrazole core differs from the pyrano-pyridazine system, but the carboxamide group and chloro substituent suggest shared synthetic strategies (e.g., EDCI/HOBt coupling, ).
N-(4-Chlorophenyl)-6-Methyl-4-(3-Nitrophenyl)-2-Thioxo-Tetrahydropyrimidine-5-Carboxamide ()
Bcl-xL Inhibitors ()
- 6,7-Dihydro-5H-Pyrido[2,3-c]Pyridazine Derivatives Structure: Similar fused bicyclic systems but with pyrido-pyridazine instead of pyrano-pyridazine. Activity: Demonstrated pro-apoptotic effects via Bcl-xL inhibition (). Comparison: The pyrano-pyridazine core in the target compound may offer improved metabolic stability over pyrido-pyridazines due to oxygen’s electron-donating effects.
Physicochemical Data
Biological Activity
N-(3-chloro-4-methoxyphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates a pyrano moiety fused with a pyridazine ring and a substituted aromatic group. Its molecular formula is C16H15ClN4O3 with a molecular weight of approximately 348.77 g/mol. The presence of chlorine and methoxy substituents on the phenyl ring enhances its chemical reactivity and potential biological activity .
Biological Activity Overview
Research indicates that compounds with similar structures exhibit promising biological activities, particularly in the fields of oncology and enzymatic inhibition. The following sections detail specific areas of biological activity associated with this compound.
1. Anticancer Properties
Several studies have explored the anticancer potential of this compound and its derivatives:
- Mechanism of Action : The compound is believed to interact with various molecular targets such as enzymes and receptors involved in tumor growth and progression. This interaction may lead to the modulation of signaling pathways critical for cancer cell survival .
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Case Studies :
- Derivatives featuring similar structural motifs have shown significant activity against cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer). For instance, certain pyrazole derivatives demonstrated IC50 values as low as 0.01 µM against MCF-7 cells, indicating potent cytotoxicity .
- In one study, compounds similar to this compound were evaluated for their ability to inhibit Aurora-A kinase, which is often overexpressed in various cancers. The most active compounds showed IC50 values around 0.16 µM .
2. Enzyme Inhibition
The compound has also been investigated for its potential to inhibit specific enzymes linked to various diseases:
- Kinase Inhibition : Kinases play a crucial role in cell signaling pathways; thus, their inhibition can lead to reduced tumor growth. Research indicates that compounds with similar structures effectively inhibit kinase activity in glioma cell lines .
- Table of Related Compounds :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Contains chlorophenyl moiety | Anticancer activity |
| 2-Methyl-5-(2-fluoro-4-methoxyphenyl)pyrano[2,3-b]pyridine | Fluorine and methoxy substituents | Kinase inhibition |
| 5-(2-fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine | Dimethyl substitution | Negative allosteric modulation |
Synthesis and Modification
The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. These synthetic strategies are crucial for achieving high yields and purity of the final product .
Future Directions
While initial studies indicate significant promise for this compound in anticancer therapy and enzyme inhibition, further research is necessary to elucidate its precise mechanisms of action and optimize its therapeutic potential.
Q & A
Q. What are the optimal synthetic routes for N-(3-chloro-4-methoxyphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide?
The synthesis typically involves multi-step reactions, starting with the condensation of 3-chloro-4-methoxyaniline with a pyranopyridazine precursor. Key steps include:
- Cyclization : A thiazolopyrimidine or pyrazolo-pyrimidine core is formed under acidic conditions (e.g., acetic acid) at 80–100°C .
- Coupling Reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyranopyridazine carboxylic acid and the aniline derivative .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Cyclization | Acetic acid, 90°C, 12h | 65 | 92 | |
| Amidation | EDC, HOBt, DMF, RT, 24h | 78 | 95 |
Q. How is the compound characterized for structural integrity and purity?
Standard analytical methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy and chloro groups) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) coupled with mass spectrometry to verify molecular weight (e.g., [M+H] at m/z 415.8) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the pyranopyridazine core .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating its biological activity?
The compound’s heterocyclic core suggests potential kinase inhibition. Recommended models:
- Kinase Assays : Screen against cancer-related targets (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cell Viability Studies : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC determination (dose range: 0.1–100 µM) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Q. How can contradictions in pharmacokinetic data across studies be resolved?
Discrepancies in bioavailability or half-life often arise from:
- Experimental Variability : Differences in dosing (oral vs. intravenous) or animal models (e.g., Sprague-Dawley vs. Wistar rats) .
- Analytical Sensitivity : Use LC-MS/MS for plasma quantification (LLOQ: 1 ng/mL) instead of UV-based methods .
- Statistical Validation : Apply ANOVA with post-hoc tests to compare datasets (p < 0.05 threshold) .
Q. What strategies optimize the compound’s selectivity for target proteins?
To minimize off-target effects:
- Structure-Activity Relationship (SAR) : Modify substituents on the pyranopyridazine core (e.g., replace methoxy with fluorine) and test against related kinases .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to ATP pockets (e.g., PDB: 3WZE) .
- Proteome-Wide Profiling : Employ KINOMEscan® to assess selectivity across 468 kinases .
Q. What statistical methods are recommended for analyzing dose-response relationships?
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC and Hill coefficients .
- Bootstrapping : Generate 95% confidence intervals for potency metrics (n ≥ 3 replicates) .
- Meta-Analysis : Use R packages (e.g., metafor) to aggregate results from independent studies .
Methodological Challenges
Q. How to address low solubility in aqueous buffers during biological assays?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .
- Pro-drug Design : Introduce phosphate or PEG groups to enhance hydrophilicity .
- Nanoparticle Encapsulation : Utilize PLGA nanoparticles (size: 100–200 nm) for sustained release .
Q. What techniques validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation after compound treatment .
- Immunoprecipitation : Confirm kinase-complex formation using phospho-specific antibodies .
- CRISPR Knockout : Generate target-deficient cell lines and compare compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
